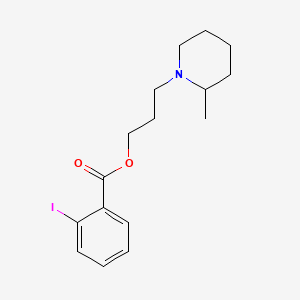
3-(2'-Methylpiperidino)propyl o-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2’-Methylpiperidino)propyl o-iodobenzoate is a chemical compound with the molecular formula C16H22INO2 and a molecular weight of 387.26 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an iodobenzoate ester moiety
Preparation Methods
The synthesis of 3-(2’-Methylpiperidino)propyl o-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours until the desired product is formed.
Chemical Reactions Analysis
3-(2’-Methylpiperidino)propyl o-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the o-iodobenzoate moiety can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl o-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl o-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the iodobenzoate ester moiety can interact with specific binding sites on the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the target molecule being studied.
Comparison with Similar Compounds
3-(2’-Methylpiperidino)propyl o-iodobenzoate can be compared with other similar compounds, such as:
3-(2’-Methylpiperidino)propyl benzoate: This compound lacks the iodine atom in the benzoate moiety, which can significantly affect its reactivity and applications.
3-(2’-Methylpiperidino)propyl p-toluenesulfonate:
Properties
CAS No. |
63916-88-1 |
|---|---|
Molecular Formula |
C16H22INO2 |
Molecular Weight |
387.26 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 2-iodobenzoate |
InChI |
InChI=1S/C16H22INO2/c1-13-7-4-5-10-18(13)11-6-12-20-16(19)14-8-2-3-9-15(14)17/h2-3,8-9,13H,4-7,10-12H2,1H3 |
InChI Key |
CYJRWJOMFVGVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















